molecular formula C22H20O7 B3015840 (Z)-allyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858764-46-2

(Z)-allyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B3015840
CAS No.: 858764-46-2
M. Wt: 396.395
InChI Key: LMRHVBXQKJABJP-JAIQZWGSSA-N
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Description

(Z)-allyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structural features, including a benzofuran core, a dimethoxybenzylidene moiety, and an allyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-allyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Dimethoxybenzylidene Moiety: The dimethoxybenzylidene group is introduced via a condensation reaction between the benzofuran core and 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Esterification: The final step involves the esterification of the resulting intermediate with allyl bromide in the presence of a base like triethylamine to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as column chromatography and recrystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-allyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the allyl ester group, where nucleophiles like amines or thiols replace the allyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products with nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, (Z)-allyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the activity of enzymes involved in ester hydrolysis and oxidation-reduction reactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit biological activities such as anti-inflammatory, antioxidant, or anticancer effects, making it a subject of interest for drug discovery and development.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity and functional groups make it a versatile precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-allyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites, which then interact with specific enzymes or receptors to exert their effects. The benzofuran core and dimethoxybenzylidene moiety may also contribute to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-allyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: The (E)-isomer of the compound, differing in the configuration around the double bond.

    2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid: The carboxylic acid derivative of the compound.

    2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)ethyl acetate: An ethyl ester derivative with similar structural features.

Uniqueness

(Z)-allyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with biological targets. The presence of both the benzofuran core and the dimethoxybenzylidene moiety also contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

prop-2-enyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-4-9-27-21(23)13-28-16-5-7-17-19(12-16)29-20(22(17)24)11-14-10-15(25-2)6-8-18(14)26-3/h4-8,10-12H,1,9,13H2,2-3H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRHVBXQKJABJP-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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